

Validating the Structure of Diethyl hex-2-enedioate: A 2D NMR Comparison Guide

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Compound of Interest

Compound Name: Diethyl hex-2-enedioate

Cat. No.: B15483354

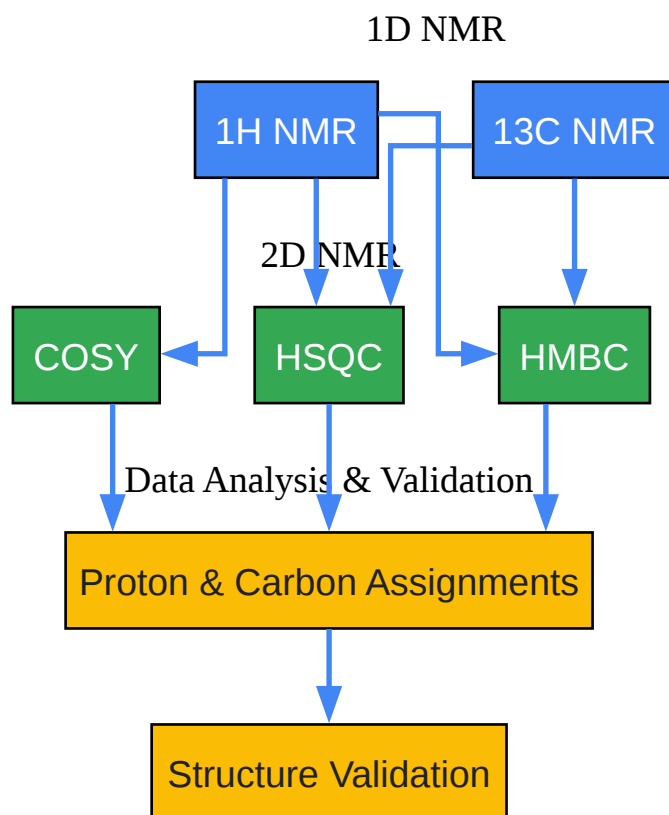
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of **diethyl hex-2-enedioate**. The performance of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are objectively compared, supported by predicted experimental data. Detailed methodologies for these key experiments are also presented to facilitate replication and application in your own research.

Structural Elucidation Workflow

The structural validation of **diethyl hex-2-enedioate** using 2D NMR spectroscopy follows a logical progression from one-dimensional (1D) proton and carbon spectra to a series of 2D experiments that reveal through-bond correlations between nuclei. This workflow allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecule.



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Caption: Experimental workflow for the structural validation of **diethyl hex-2-enedioate** using 2D NMR.

Predicted 2D NMR Data for Diethyl hex-2-enedioate

The following tables summarize the predicted chemical shifts and key 2D NMR correlations for **diethyl hex-2-enedioate**. These predictions are based on established NMR principles and data from structurally similar compounds.

Structure of **Diethyl hex-2-enedioate**:

Table 1: Predicted ^1H and ^{13}C Chemical Shifts

Position	Proton (^1H) Chemical Shift (ppm)	Carbon (^{13}C) Chemical Shift (ppm)
a, j	1.25 (t)	14.2
b, i	4.15 (q)	60.5
c	-	165.5
d	6.95 (dt)	144.5
e	5.85 (dt)	122.0
f	2.50 (m)	30.0
g	2.30 (t)	33.5
h	-	172.0

Table 2: Predicted COSY Correlations

Proton	Correlated Protons
a, j (1.25 ppm)	b, i (4.15 ppm)
b, i (4.15 ppm)	a, j (1.25 ppm)
d (6.95 ppm)	e (5.85 ppm)
e (5.85 ppm)	d (6.95 ppm), f (2.50 ppm)
f (2.50 ppm)	e (5.85 ppm), g (2.30 ppm)
g (2.30 ppm)	f (2.50 ppm)

Table 3: Predicted HSQC Correlations

Proton (^1H) Signal (ppm)	Carbon (^{13}C) Signal (ppm)	Assignment
1.25	14.2	a, j
4.15	60.5	b, i
6.95	144.5	d
5.85	122.0	e
2.50	30.0	f
2.30	33.5	g

Table 4: Predicted HMBC Correlations

Proton (^1H) Signal (ppm)	Correlated Carbon (^{13}C) Signals (ppm)
a, j (1.25 ppm)	b, i (60.5)
b, i (4.15 ppm)	a, j (14.2), c (165.5) / h (172.0)
d (6.95 ppm)	c (165.5), f (30.0)
e (5.85 ppm)	c (165.5), g (33.5)
f (2.50 ppm)	d (144.5), g (33.5), h (172.0)
g (2.30 ppm)	e (122.0), f (30.0), h (172.0)

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are general protocols and may require optimization based on the specific instrument and sample concentration.

1. Sample Preparation

- Dissolve approximately 10-20 mg of **diethyl hex-2-enedioate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).

- Transfer the solution to a 5 mm NMR tube.

2. ^1H - ^1H COSY

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.^{[1][2]}

- Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is used.
- Acquisition Parameters:
 - Number of scans (ns): 8-16
 - Acquisition time (aq): 0.2-0.3 s
 - Relaxation delay (d1): 1-2 s
 - Spectral width (sw): A range that encompasses all proton signals (e.g., 0-10 ppm).
 - Number of increments in F1 (ni): 256-512
- Processing:
 - Apply a sine-bell window function in both dimensions.
 - Perform a two-dimensional Fourier transform.
 - Symmetrize the spectrum.

3. ^1H - ^{13}C HSQC

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.^{[3][4][5]}

- Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is employed.
- Acquisition Parameters:

- Number of scans (ns): 4-8
- Acquisition time (aq): 0.1-0.2 s
- Relaxation delay (d1): 1.5-2.5 s
- ^1H Spectral width (sw in F2): A range that encompasses all proton signals (e.g., 0-10 ppm).
- ^{13}C Spectral width (swc in F1): A range that encompasses all carbon signals (e.g., 0-180 ppm).
- Number of increments in F1 (ni): 128-256
- Processing:
 - Apply a squared sine-bell window function in both dimensions.
 - Perform a two-dimensional Fourier transform.

4. ^1H - ^{13}C HMBC

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds, and sometimes more in conjugated systems.[\[4\]](#)[\[6\]](#)[\[7\]](#)

- Pulse Program: A standard gradient-selected HMBC pulse sequence is utilized.
- Acquisition Parameters:
 - Number of scans (ns): 16-64
 - Acquisition time (aq): 0.2-0.3 s
 - Relaxation delay (d1): 2-3 s
 - ^1H Spectral width (sw in F2): A range that encompasses all proton signals (e.g., 0-10 ppm).

- ^{13}C Spectral width (swc in F1): A range that encompasses all carbon signals (e.g., 0-180 ppm).
- Number of increments in F1 (ni): 256-512
- Long-range coupling delay (d6): Optimized for an average long-range J-coupling of 8 Hz.
- Processing:
 - Apply a sine-bell window function in both dimensions.
 - Perform a two-dimensional Fourier transform.

By following this guide, researchers can effectively utilize 2D NMR spectroscopy to unambiguously validate the chemical structure of **diethyl hex-2-enedioate** and other small molecules. The provided protocols and predicted data serve as a valuable resource for experimental design and data interpretation.

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